Benzenediazonium, 4-(hexahydro-1H-azepin-1-yl)-, trichlorozincate(1-)
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Overview
Description
4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate is a complex organic compound with the molecular formula C12H16Cl3N3Zn. It is known for its unique structure, which includes a diazonium group attached to a benzene ring, further linked to a hexahydro-1H-azepin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate typically involves the diazotization of 4-(Hexahydro-1H-azepin-1-yl)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid, followed by the addition of zinc chloride to form the trichlorozincate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and hydroxides. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: These reactions often require alkaline conditions and are performed at low to moderate temperatures.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate involves its ability to form reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways and molecular targets involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium chloride
- 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium tetrafluoroborate
- 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium sulfate
Uniqueness
4-(Hexahydro-1H-azepin-1-yl)benzenediazonium trichlorozincate is unique due to the presence of the trichlorozincate anion, which can influence its reactivity and stability. This compound’s specific structure and properties make it suitable for particular applications where other diazonium salts may not be as effective .
Properties
CAS No. |
68025-48-9 |
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Molecular Formula |
C12H16Cl3N3Zn |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
4-(azepan-1-yl)benzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C12H16N3.3ClH.Zn/c13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;/h5-8H,1-4,9-10H2;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
VAYACCULIOUJKI-UHFFFAOYSA-K |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
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